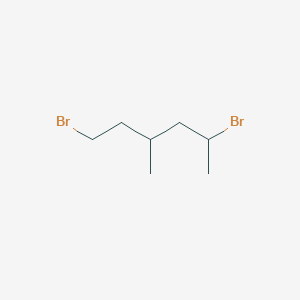

1,5-Dibromo-3-methylhexane

Description

Overview of Vicinal and Geminal Dibromoalkanes as Synthetic Precursors

Within the family of halogenated alkanes, dibromoalkanes are particularly valuable. Their classification depends on the relative positions of the two bromine atoms. Vicinal (from the Latin vicinus, meaning neighbor) dibromides have bromine atoms on adjacent carbons (a 1,2-relationship), while geminal (from the Latin gemini, meaning twins) dibromides have both bromine atoms attached to the same carbon atom (a 1,1-relationship). wikipedia.orgwikipedia.org This structural distinction dictates their chemical behavior and synthetic applications.

Both vicinal and geminal dihalides are renowned as precursors for the synthesis of alkynes. libretexts.org This is typically achieved through a double dehydrohalogenation reaction, which involves two successive elimination steps using a strong base. masterorganicchemistry.com Sodium amide (NaNH₂) is a common reagent for this transformation. masterorganicchemistry.com The first elimination reaction forms a vinyl halide, which then undergoes a second elimination to produce the alkyne. masterorganicchemistry.com This two-step elimination pathway is a foundational method for creating carbon-carbon triple bonds, a key functional group in organic synthesis. masterorganicchemistry.com

The compound 1,5-Dibromo-3-methylhexane does not fit into the vicinal or geminal classification, as its bromine atoms are separated by several carbon atoms. This structural feature means it would not undergo the typical double dehydrohalogenation to form an alkyne. Instead, its reactivity would likely be directed towards intramolecular cyclization reactions or the formation of di-substituted products, depending on the reaction conditions.

| Dibromoalkane Type | Definition | Structural Relationship | Primary Synthetic Use |

| Vicinal | Bromine atoms on adjacent carbon atoms. wikipedia.org | 1,2-dihalide wikipedia.org | Alkyne synthesis via double elimination. libretexts.orgmasterorganicchemistry.com |

| Geminal | Bromine atoms on the same carbon atom. wikipedia.org | 1,1-dihalide wikipedia.org | Alkyne synthesis via double elimination. libretexts.orgmasterorganicchemistry.com |

Historical Evolution of Research on Branched Dibrominated Hydrocarbons

The study of halogenated hydrocarbons is deeply intertwined with the rise of organic chemistry in the 19th and 20th centuries. Early research focused on simple, unbranched structures, establishing the fundamental principles of substitution and elimination reactions. The investigation of more complex, branched hydrocarbons gained momentum with the growth of the petroleum industry, which provided a rich source of varied alkane structures. chemistrysteps.comresearchgate.net

Research into branched dibrominated hydrocarbons evolved from these foundational areas. The ability to selectively halogenate alkanes, including those with branched chains, opened new avenues for synthesis. chemistrysteps.com The development of radical halogenation reactions allowed chemists to introduce halogens at specific positions, often favoring the more substituted carbon atoms in a branched alkane. chemistrysteps.com This selectivity provided access to a wider range of functionalized building blocks.

In recent decades, the focus has shifted towards more sophisticated applications, driven by advances in analytical techniques like mass spectrometry and the need for complex molecules in materials science and pharmaceuticals. researchgate.net For instance, specific di-halogenated alkanes, including the related isomer 2,5-dibromo-3-methylhexane, have been identified as potential components in the synthesis of organic structure-directing agents (OSDAs) for creating novel zeolites. google.com While specific historical research on this compound is not widely documented, its study is a logical extension of the broader historical progression from simple to complex halogenated alkanes, driven by the continuous search for new synthetic intermediates and functional molecules.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₄Br₂ nih.gov |

| Molecular Weight | 257.99 g/mol |

| IUPAC Name | This compound nih.gov |

| CAS Number | 83278-47-1 chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

83278-47-1 |

|---|---|

Molecular Formula |

C7H14Br2 |

Molecular Weight |

257.99 g/mol |

IUPAC Name |

1,5-dibromo-3-methylhexane |

InChI |

InChI=1S/C7H14Br2/c1-6(3-4-8)5-7(2)9/h6-7H,3-5H2,1-2H3 |

InChI Key |

FXEBZNQOIFJQLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCBr)CC(C)Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1,5 Dibromo 3 Methylhexane Analogs

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

Nucleophilic substitution reactions of 1,5-dibromo-3-methylhexane involve the replacement of one or both bromine atoms by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate.

Solvolysis Reactions and Carbocation Intermediates

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. libretexts.org In the case of this compound, solvolysis in a polar protic solvent like water or ethanol (B145695) would likely proceed through an SN1 mechanism, particularly at the secondary carbon (C5). This is because polar protic solvents can stabilize the carbocation intermediate formed in the rate-determining step. libretexts.org

The first step in the SN1 mechanism is the slow departure of the bromide ion to form a carbocation. chegg.com The stability of the resulting carbocation is a key factor in determining the reaction rate. For this compound, ionization at the C5 position would lead to a secondary carbocation, while ionization at the C1 position would result in a primary carbocation. Since secondary carbocations are more stable than primary carbocations, the SN1 reaction is more likely to occur at the C5 position.

The rate of solvolysis is influenced by the polarity of the solvent. A more polar solvent will better stabilize the carbocation intermediate, leading to a faster reaction rate. freshessays.com

Table 1: Hypothetical Relative Rates of Solvolysis of this compound in Different Solvents

| Solvent | Dielectric Constant | Expected Relative Rate |

| Water | 80.1 | High |

| Ethanol | 24.3 | Moderate |

| Acetic Acid | 6.2 | Low |

Stereochemical Outcomes of Nucleophilic Substitution

The stereochemistry of nucleophilic substitution depends on the reaction mechanism. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. libretexts.org This is a single-step, concerted process.

Conversely, the SN1 mechanism proceeds through a planar carbocation intermediate. libretexts.org The nucleophile can then attack this intermediate from either face with equal probability, leading to a mixture of retention and inversion of configuration, often resulting in a racemic mixture if the starting material is chiral. libretexts.org

For an analog of this compound that is chiral at the C3 position, an SN2 reaction at C1 or C5 would proceed with inversion of configuration. An SN1 reaction at a chiral center would lead to racemization.

Table 2: Expected Stereochemical Outcome for Nucleophilic Substitution

| Reaction Center | Mechanism | Stereochemical Outcome |

| Chiral Center | SN1 | Racemization (mixture of inversion and retention) |

| Chiral Center | SN2 | Inversion of configuration |

Elimination Reactions (E1 and E2 Mechanisms)

Elimination reactions of this compound result in the formation of alkenes through the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms. These reactions can occur via E1 or E2 mechanisms.

Formation of Unsaturated Hydrocarbons

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form unsaturated hydrocarbons. The E2 mechanism is a concerted, one-step process where the base removes a proton and the leaving group departs simultaneously. vedantu.com The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form the alkene. vedantu.com

Higher temperatures and the use of a strong, concentrated base in a less polar solvent (like ethanol) favor elimination over substitution. chemguide.co.uklibretexts.org

Regioselectivity and Stereoselectivity in Elimination Processes

When an elimination reaction can lead to the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes important. Zaitsev's rule states that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com This is typically the case in E1 reactions and in E2 reactions with small, unhindered bases. chemistrysteps.comscribd.com

However, if a sterically hindered (bulky) base is used, the Hofmann product, which is the less substituted alkene, may be favored. libretexts.orgmasterorganicchemistry.com This is because the bulky base can more easily access the less sterically hindered protons.

For this compound, elimination involving the C5 bromine could lead to the formation of a double bond between C4 and C5 or between C5 and C6 (if the chain were longer). According to Zaitsev's rule, the more substituted alkene would be the major product.

Table 3: Predicted Major and Minor Products of E2 Elimination of a 2-Bromopentane Analog

| Base | Major Product (Alkene) | Minor Product (Alkene) | Governing Rule |

| Sodium Ethoxide (small base) | Pent-2-ene (more substituted) | Pent-1-ene (less substituted) | Zaitsev's Rule |

| Potassium tert-butoxide (bulky base) | Pent-1-ene (less substituted) | Pent-2-ene (more substituted) | Hofmann's Rule |

This table is illustrative for a simple secondary bromide and the principles apply to the secondary bromide portion of this compound.

Intramolecular Cyclization and Ring-Forming Reactions

The presence of two bromine atoms in this compound allows for the possibility of intramolecular reactions, where one part of the molecule reacts with another part to form a cyclic product. If a nucleophile is introduced that reacts with one of the bromoalkane functionalities, the resulting intermediate may contain a nucleophilic center that can then attack the remaining carbon-bromine bond in an intramolecular fashion.

A classic example of this is the intramolecular Williamson ether synthesis. If this compound were reacted with a diol and a base, an ether could be formed at one end, and the resulting alcohol could then undergo an intramolecular SN2 reaction to form a cyclic ether, such as a substituted tetrahydropyran (B127337). For a six-membered ring to form, the reaction would need to proceed via a 6-exo-tet cyclization, which is generally favored.

The presence of the methyl group at the 3-position would result in the formation of a substituted cyclic product, for example, 3-methyltetrahydropyran (B1614883) if the cyclization involves an oxygen nucleophile. The stereochemistry of the methyl group would influence the stereochemical outcome of the cyclization.

Organometallic Reactions and Cross-Coupling Methodologies

The reactivity of this compound and its analogs is significantly influenced by the presence of two bromine atoms, which serve as functional handles for a variety of organometallic transformations. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The spatial relationship of the two bromine atoms in 1,5-dihaloalkane systems allows for both intramolecular and intermolecular reactions, leading to the synthesis of diverse molecular architectures, including cyclic structures and extended linear chains.

Grignard Reagent Formation and Intramolecular Cyclization

The reaction of alkyl halides with magnesium metal in an ethereal solvent to form organomagnesium compounds, known as Grignard reagents, is a cornerstone of organometallic chemistry. mnstate.eduwikipedia.org For dihaloalkanes such as this compound, this reaction can proceed to form either a mono-Grignard reagent or a di-Grignard reagent, where magnesium has inserted at both C-Br bonds. The formation of these reagents must be conducted under strictly anhydrous conditions, as they are highly reactive towards protic solvents like water, which leads to their rapid decomposition to form the corresponding alkane. chemguide.co.uk

A significant reaction pathway for di-Grignard reagents derived from 1,5-dihaloalkanes is intramolecular cyclization. When both ends of the alkyl chain are converted into organometallic species, the proximity of the two reactive centers facilitates an intramolecular nucleophilic attack, resulting in the formation of a cyclic compound. In the case of a 1,5-di-Grignard reagent, this process yields a five-membered ring. For an analog like 1,5-dibromopentane (B145557), the reaction of its derived di-Grignard reagent can lead to the formation of cyclopentane (B165970) through an intramolecular coupling reaction. acs.org It is expected that this compound would undergo a similar reaction to yield 1,3-dimethylcyclopentane. This intramolecular pathway is often in competition with intermolecular polymerization, but the formation of a stable, five-membered ring is generally kinetically and thermodynamically favored.

| Substrate Analog | Reagent | Conditions | Major Product | Yield (%) | Reference |

| 1,5-Dibromopentane | Mg, THF | Reflux | Cyclopentane | 84 | acs.org |

| 1,4-Dihalobutane | Alkali Naphthalene | THF | Cyclobutane | - | acs.org |

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful and versatile tool for constructing carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organic halide with an organoboron compound in the presence of a palladium catalyst and a base. The application of this methodology to dihaloalkanes like this compound opens the possibility for sequential or double cross-coupling events, enabling the introduction of two new substituents at the terminal positions of the hexane (B92381) chain.

The efficiency and selectivity of these reactions depend on carefully controlled conditions. By using a stoichiometric amount of the coupling partner, it is possible to achieve selective mono-arylation or mono-alkylation. Conversely, employing an excess of the organoboron reagent and appropriate catalytic conditions can drive the reaction to completion, resulting in a double cross-coupling to yield a symmetrically substituted product. nih.govnih.gov For instance, the double Suzuki cross-coupling of a dibromo-substrate with arylboronic acids allows for the synthesis of complex biaryl-functionalized molecules. nih.gov This approach provides a strategic route to building complex molecules from simple, linear dihalogenated precursors.

| Dibromo Substrate Analog | Coupling Partner | Catalyst | Base | Solvent | Product Type | Yield (%) | Reference |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 2,5-Diaryl-3-hexylthiophene | 60-85 | nih.gov |

| Aryl Halides | Aryl Grignard Reagents | NiCl₂ | - | THF | Biaryl | - | wikipedia.org |

| Aryl Halides | Potassium Oxalate Monoesters | Pd(OAc)₂ | - | - | Aromatic Ester | - | dntb.gov.ua |

Applications of 1,5 Dibromo 3 Methylhexane As a Versatile Building Block in Complex Organic Synthesis

Precursors for the Synthesis of Advanced Organic Molecules

The presence of two electrophilic carbon centers makes 1,5-Dibromo-3-methylhexane a candidate for various nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its potential role as a precursor for advanced organic molecules.

Heterocyclic compounds are integral to medicinal chemistry and materials science. Dibromoalkanes are common starting materials for the synthesis of various heterocyclic systems through cyclization reactions with dinucleophiles. For instance, reaction with primary amines, diamines, or hydrazines can lead to the formation of nitrogen-containing rings. Similarly, reactions with dithiols or diols can yield sulfur-containing or oxygen-containing heterocycles, respectively.

The structure of this compound, with its five-carbon chain separating the two bromine atoms, would be suitable for the formation of seven-membered heterocyclic rings. The methyl substituent would be incorporated into the final ring system, influencing its conformation and potentially its biological activity. For example, a reaction with a dinucleophile like a 1,2-phenylenediamine could theoretically lead to the formation of a substituted benzodiazepine (B76468) derivative, a common scaffold in pharmaceuticals. The table below illustrates the potential heterocyclic systems that could be synthesized from this compound.

| Dinucleophile | Resulting Heterocyclic System (Potential) |

| Ammonia / Primary Amine | Substituted Azepane |

| Hydrazine | Substituted 1,2-Diazepane |

| 1,2-Ethanedithiol | Substituted 1,4-Dithiepane |

| Catechol | Substituted Dibenzo[b,f] researchgate.netdioxocine |

It is important to note that these are hypothetical applications based on the known reactivity of similar dibromoalkanes, as specific examples utilizing this compound are not prominently reported.

The synthesis of polycyclic and macrocyclic systems often relies on building blocks that can bridge distant parts of a molecule or undergo intramolecular cyclization. This compound could serve as a flexible linker in the construction of such complex architectures. For instance, in the synthesis of a macrocycle, it could be reacted with a molecule containing two nucleophilic sites, leading to the formation of a large ring. The length and substitution of the this compound chain would be a determining factor in the size and shape of the resulting macrocycle.

In the context of polycyclic systems, it could be used in double alkylation reactions to fuse a new ring onto an existing molecular framework. The stereochemistry of the methyl group would play a crucial role in directing the stereochemical outcome of such transformations. However, the scientific literature lacks specific examples of this compound being employed for these purposes.

Utility in Polymer Chemistry and Functional Material Development

The difunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be used to connect monomer units or to create cross-linked networks.

Polymerized ionic liquids (PILs) are a class of polymers that have the characteristic properties of ionic liquids, such as high ionic conductivity and thermal stability, combined with the mechanical properties of polymers. Dibromoalkanes are often used as cationic precursors in the synthesis of PILs through a process called quaternization. In this reaction, the dibromoalkane reacts with a nitrogen-containing monomer, such as an imidazole (B134444) or a pyridine (B92270) derivative, to form a polymer with cationic centers along the backbone and bromide counter-ions.

While the use of other dibromoalkanes like 1,5-dibromopentane (B145557) and 1,6-dibromohexane (B150918) in PIL synthesis is documented, the specific application of this compound is not found in the reviewed literature. Theoretically, its use as a monomer would result in a PIL with a methyl-substituted hexane (B92381) linker between the cationic units. This methyl group could influence the polymer's physical properties, such as its glass transition temperature and solubility, by disrupting chain packing and increasing free volume.

Cross-linking is a process that involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network. This process significantly enhances the mechanical strength, thermal stability, and solvent resistance of the polymer. Dibromoalkanes can act as cross-linking agents by reacting with functional groups present on the polymer chains, such as amines or carboxylates.

This compound could potentially be used as a cross-linking agent. The distance between the two bromine atoms would determine the length of the cross-links, and the methyl group would introduce a specific structural feature into the network. The flexibility of the hexane chain could impart a degree of elasticity to the resulting polymer network. The table below summarizes the potential impact of using this compound as a cross-linking agent.

| Polymer Functional Group | Potential Cross-linking Chemistry | Impact on Polymer Properties (Theoretical) |

| Amine (-NH2) | N-Alkylation | Increased rigidity and thermal stability |

| Carboxylate (-COO-) | O-Alkylation (Ester formation) | Enhanced mechanical strength |

| Thiol (-SH) | S-Alkylation | Improved solvent resistance |

Despite these theoretical possibilities, there is a lack of specific research findings that demonstrate the use of this compound as a cross-linking agent in polymer networks.

Advanced Spectroscopic Characterization Techniques in Dibromoalkane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are the primary methods for the initial structural verification of 1,5-Dibromo-3-methylhexane. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for each chemically non-equivalent proton. The presence of the electron-withdrawing bromine atoms significantly influences the chemical shifts of adjacent protons, causing them to resonate at a lower field (higher ppm values). The predicted chemical shifts and multiplicities for the protons in this compound are outlined in the table below. The splitting patterns, governed by spin-spin coupling, provide crucial information about the number of neighboring protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H1, H1' | ~3.4 - 3.6 | Triplet |

| H2, H2' | ~1.8 - 2.0 | Multiplet |

| H3 | ~1.6 - 1.8 | Multiplet |

| H4, H4' | ~1.4 - 1.6 | Multiplet |

| H5, H5' | ~3.4 - 3.6 | Triplet |

| CH₃ (on C3) | ~0.9 - 1.1 | Doublet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbons bonded to the bromine atoms are expected to be significantly deshielded and appear at a lower field.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~33 - 37 |

| C2 | ~38 - 42 |

| C3 | ~30 - 34 |

| C4 | ~40 - 44 |

| C5 | ~33 - 37 |

| C6 | Not Applicable |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the connectivity of atoms within a molecule. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the proton connectivity from the brominated carbons inward, confirming the hexane (B92381) backbone and the position of the methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations). This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (¹H-¹³C long-range correlations). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the case of this compound, HMBC would show correlations between the methyl protons and the C2, C3, and C4 carbons, confirming the attachment of the methyl group at the C3 position.

Mass Spectrometry

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. resolvemass.ca In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. The retention time from the GC provides an additional layer of identification. This method is highly effective for assessing the purity of a sample of this compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₇H₁₄Br₂), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental composition. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Isotopic Distribution for C₇H₁₄Br₂

| Isotopic Composition | Relative Abundance |

|---|---|

| [M]⁺ (containing ⁷⁹Br, ⁷⁹Br) | ~50% |

| [M+2]⁺ (containing ⁷⁹Br, ⁸¹Br) | ~100% |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. The most prominent of these would be the C-H stretching and bending vibrations of the alkyl chain. The C-Br stretching vibrations typically appear in the fingerprint region of the spectrum, at lower wavenumbers.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (alkane) | 2850 - 3000 |

| C-H bend (alkane) | 1350 - 1470 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These absorptions are recorded in an IR spectrum, which plots the percentage of transmitted light against the wavenumber of the radiation.

For a dibromoalkane like this compound, the IR spectrum is characterized by several key absorption bands. The most prominent of these are the stretching and bending vibrations of the carbon-hydrogen (C-H) bonds within the methyl and methylene (B1212753) groups. Strong absorptions in the 2850-3000 cm⁻¹ region are indicative of C-H stretching vibrations in alkanes. pressbooks.pub Additionally, bending vibrations for methyl and methylene groups typically appear in the 1470-1370 cm⁻¹ range. spectrabase.com

The presence of the carbon-bromine (C-Br) bonds also gives rise to characteristic absorptions. The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum, at lower wavenumbers, generally between 650 and 510 cm⁻¹. quimicaorganica.org The intensity of these bands is influenced by the polarity of the bond. maricopa.edu

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960-2850 | C-H Stretching | Alkyl (CH₃, CH₂) |

| 1465-1435 | C-H Bending (Scissoring) | Methylene (CH₂) |

| 1380-1370 | C-H Bending (Rocking) | Methyl (CH₃) |

| ~640 | C-Br Stretching | Bromoalkane |

This interactive table is based on typical IR absorption ranges for alkanes and haloalkanes and specific data for 1,5-Dibromo-3-methylpentane. pressbooks.pubspectrabase.comquimicaorganica.orgnih.govnist.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light provide information about the vibrational modes of the molecule. A key advantage of Raman spectroscopy is its ability to detect non-polar bonds, which may be weak or absent in an IR spectrum. The resulting spectrum is a unique "molecular fingerprint" that is characteristic of the substance being analyzed. researchgate.net

In the context of this compound, the Raman spectrum would be expected to show strong signals for the C-C backbone and the C-Br bonds. The C-Br stretching frequency in aliphatic bromides typically appears as an intense line in the Raman spectrum, with a wave number of about 564 cm⁻¹ for normal chain bromoalkanes. aps.org

As with IR spectroscopy, experimental data for this compound is limited. However, the Raman spectrum for 1,5-Dibromo-3-methylpentane offers a useful reference. nih.gov The significant Raman shifts for this compound are detailed in the following table.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Bond Type |

| 2960-2850 | C-H Stretching | C-H |

| 1450-1430 | C-H Bending | C-H |

| 1100-800 | C-C Skeletal Stretching | C-C |

| ~560 | C-Br Stretching | C-Br |

This interactive table is based on general Raman shifts for hydrocarbons and bromoalkanes, and specific data for 1,5-Dibromo-3-methylpentane. nih.govresearchgate.netaps.org

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method involves directing a beam of X-rays onto a single crystal of the compound of interest. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing this pattern, it is possible to calculate the positions of all atoms in the molecule, as well as the bond lengths and angles between them.

For a non-crystalline compound like this compound at room temperature, X-ray crystallography would first require the synthesis of a suitable crystalline derivative. The resulting structural data would provide unambiguous information about the molecule's conformation in the solid state. This is particularly useful for understanding intermolecular interactions, such as those influenced by the bromine atoms. mdpi.com

While specific crystallographic data for derivatives of this compound are not available, the table below provides a representative example of the type of structural parameters that can be obtained from such an analysis of a hypothetical crystalline dibromoalkane derivative.

| Parameter | Typical Value (Å or °) | Description |

| C-C Bond Length | 1.54 Å | The distance between two bonded carbon atoms. |

| C-H Bond Length | 1.09 Å | The distance between a carbon and a bonded hydrogen atom. |

| C-Br Bond Length | 1.94 Å | The distance between a carbon and a bonded bromine atom. |

| C-C-C Bond Angle | 109.5° | The angle formed by three consecutive carbon atoms. |

| C-C-Br Bond Angle | 109.5° | The angle formed by a carbon-carbon bond and a carbon-bromine bond originating from the same carbon atom. |

This interactive table illustrates the typical kind of data obtained from X-ray crystallography of alkanes and their derivatives.

Occurrence in Natural Systems and Biosynthetic Hypotheses

Hypothetical Biosynthetic Routes to Halogenated Alkanes

Although 1,5-Dibromo-3-methylhexane has not been identified from natural sources, its structure allows for the formulation of hypothetical biosynthetic pathways based on known enzymatic reactions that produce halogenated organic compounds. The biosynthesis of such a molecule would likely involve a series of enzymatic steps, starting from a common metabolic precursor.

A plausible biosynthetic route could originate from a fatty acid or a related lipid precursor. The initial step would involve the biosynthesis of a methylated alkane chain. Isoprenoid pathways, which are responsible for a vast array of natural products, could also potentially generate the branched carbon skeleton of 3-methylhexane (B165618).

The key step in the formation of this compound would be the enzymatic halogenation of the hydrocarbon backbone. This is typically catalyzed by a class of enzymes known as halogenases. researchgate.net These enzymes facilitate the incorporation of halogen atoms (in this case, bromine) onto an organic substrate. The biosynthesis of brominated natural products can occur through the action of specific halogenases or non-specific haloperoxidases. researchgate.net

Two primary types of halogenating enzymes could be involved:

Flavin-dependent halogenases (FDHs): These enzymes are known to catalyze the halogenation of a wide variety of substrates. researchgate.net In a hypothetical pathway, an FDH could regioselectively introduce bromine atoms at the 1 and 5 positions of a 3-methylhexane precursor.

Non-heme iron/α-ketoglutarate-dependent halogenases: This class of enzymes also plays a significant role in the biosynthesis of halogenated natural products. researchgate.net

The biosynthesis would require a source of bromide ions, which are oxidized by the enzyme to a reactive brominating species. This species would then react with the 3-methylhexane backbone at specific positions, dictated by the enzyme's active site, to yield this compound. It is important to reiterate that this proposed pathway is hypothetical and serves to illustrate a potential biochemical route based on established principles of natural product biosynthesis.

Future Directions and Emerging Research Avenues in 1,5 Dibromo 3 Methylhexane Chemistry

Development of Sustainable and Green Synthetic Methodologies

The pursuit of green chemistry principles is a significant trend in modern organic synthesis. For a compound like 1,5-dibromo-3-methylhexane, future research could focus on developing synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. Traditional methods for preparing alkyl halides often involve harsh reagents and produce significant byproducts.

Future methodologies could explore:

Catalytic Bromination: Investigating the use of catalysts to enable the direct and selective bromination of 3-methylhexane (B165618) or related precursors using safer brominating agents.

Solvent-Free or Green Solvent Systems: Developing synthetic protocols that avoid chlorinated solvents, opting instead for solvent-free conditions, water, or biodegradable solvents.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for more efficient and scalable synthesis.

A comparative look at potential green synthetic improvements is presented below:

| Feature | Traditional Synthesis | Potential Green Approach |

| Reagents | Often involves elemental bromine or harsh brominating agents. | Use of milder, recyclable brominating agents or in-situ generation of bromine. |

| Solvents | Typically uses chlorinated solvents like dichloromethane (B109758) or chloroform. | Solvent-free reactions, use of ionic liquids, or supercritical fluids. |

| Energy | Often requires high temperatures and prolonged reaction times. | Microwave-assisted synthesis or photochemistry to reduce energy consumption. |

| Byproducts | Can generate significant amounts of acidic or halogenated waste. | Atom-economical reactions that incorporate most of the reactant atoms into the final product. |

Exploration of Novel Catalytic Transformations

The two bromine atoms in this compound offer reactive sites for a variety of chemical transformations. Future research is likely to focus on leveraging modern catalysis to explore novel reactions. This could include:

Cross-Coupling Reactions: Employing catalysts based on palladium, nickel, or copper to form new carbon-carbon or carbon-heteroatom bonds. This would allow for the synthesis of a wide range of more complex molecules from this compound.

Intramolecular Cyclization: Using one of the bromo groups to react with a nucleophile introduced at the other end of the molecule could lead to the formation of substituted cyclic compounds. Catalysts could be used to control the stereochemistry of these reactions.

Polymerization: this compound could potentially serve as a monomer in condensation polymerization reactions, leading to new polymeric materials.

Design of Advanced Materials with Tunable Properties

The structure of this compound could be incorporated into larger molecules to create advanced materials with specific, tunable properties. The bromine atoms can be functionalized to introduce different chemical groups, thereby altering the material's characteristics.

Potential applications in materials science include:

Liquid Crystals: By incorporating the 3-methylhexane backbone into more rigid molecular structures, it may be possible to design new liquid crystalline materials.

Functional Polymers: As mentioned, polymerization of this compound or its derivatives could lead to polymers with tailored properties, such as specific refractive indices, thermal stabilities, or flame retardancy due to the bromine content.

Organic Electronics: While a simple alkane, derivatives of this compound could be synthesized to act as components in organic electronic devices, for example, as flexible linkers in organic semiconductors.

Bio-inspired Synthesis and Applications

Nature often provides inspiration for the design of new molecules and materials. While there are no known natural sources of this compound, a bio-inspired approach could involve using its structure as a scaffold to mimic natural products or to create molecules with biological activity.

Future research in this area might explore:

Synthesis of Natural Product Analogues: The 3-methylhexane core could be elaborated to create analogues of naturally occurring lipids or other bioactive molecules.

Development of Biocompatible Materials: By replacing the bromine atoms with biocompatible functional groups, it may be possible to create new materials for biomedical applications, although this would be a long-term and speculative goal.

Q & A

Q. What are the recommended synthetic routes for 1,5-Dibromo-3-methylhexane, and how can regioselectivity be optimized?

Methodological Answer: Synthesis typically involves bromination of 3-methylhexane precursors. A stepwise alkylation approach using allylic or radical bromination can achieve the 1,5-dibromo configuration. For regioselective control:

Q. How should this compound be purified to minimize impurities from side reactions?

Methodological Answer:

- Distillation: Fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) separates the product from lower-boiling impurities.

- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (95:5) to isolate the dibrominated product. Validate purity via ¹H NMR (δ 1.3–1.7 ppm for methylhexane backbone) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify Br substitution patterns (e.g., splitting patterns for CH₂Br groups) and methyl branching (δ ~1.5 ppm).

- IR Spectroscopy: Confirm C-Br stretches (500–600 cm⁻¹).

- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 260 (M⁺) and isotopic signatures for Br .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Storage: Keep in tightly sealed containers under inert gas (N₂/Ar) in a dry, ventilated area to prevent hydrolysis or oxidation .

- PPE: Use nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential alkylating properties .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during long-term storage?

Methodological Answer:

- Thermal Stability: Decomposition above 150°C releases HBr (detectable via FTIR). Store below 25°C to prevent degradation .

- Light Sensitivity: UV exposure promotes radical chain reactions. Use amber glassware and store in dark conditions .

- Moisture Control: Anhydrous MgSO₄ or molecular sieves in storage containers prevent hydrolysis to diols .

Q. How can contradictions between computational modeling and experimental NMR data be resolved?

Methodological Answer:

Q. What mechanistic insights explain the reactivity of this compound in SN2 vs. E2 pathways?

Methodological Answer:

- Steric Effects: The 3-methyl group hinders backside attack, favoring E2 elimination with strong bases (e.g., KOtBu).

- Solvent Polarity: Polar aprotic solvents (DMF) enhance SN2 nucleophilicity, while non-polar solvents (toluene) favor elimination .

- Kinetic Studies: Monitor product ratios via GC-MS under varying temperatures and base concentrations.

Q. How can solvent effects be leveraged to optimize catalytic cross-coupling reactions with this compound?

Methodological Answer:

- Pd-Catalyzed Couplings: Use DMF/H₂O mixtures to solubilize polar catalysts while maintaining substrate stability.

- Sonogashira Reaction: Prioritize THF over DMSO to minimize bromide displacement by the solvent .

- Green Chemistry Alternatives: Test bio-based solvents (e.g., cyclopentyl methyl ether) for reduced environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.